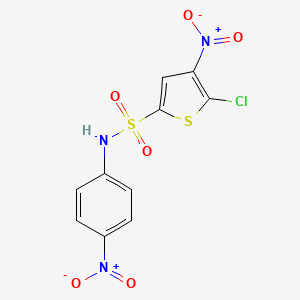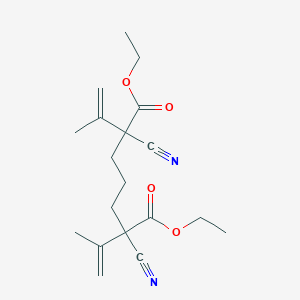![molecular formula C14H13NO3S B12580005 Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl- CAS No. 502627-91-0](/img/structure/B12580005.png)
Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl- is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl- typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thiazole ring can be introduced through various synthetic routes, often involving the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Shares the dioxolane ring but differs in the presence of diphenyl groups.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a similar dioxolane ring but with different substituents.
Uniqueness
This detailed article provides a comprehensive overview of Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
502627-91-0 |
|---|---|
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
[2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C14H13NO3S/c1-14(17-7-8-18-14)13-15-9-11(19-13)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
FHQKWASXMQBSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=NC=C(S2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)


![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)


